molecular formula C16H12O3 B2695902 (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone CAS No. 1208395-99-6

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Cat. No.: B2695902
CAS No.: 1208395-99-6
M. Wt: 252.269
InChI Key: TZKIHDJSIXVMIQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research due to its multifunctional properties:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is unique due to its trifunctional nature, combining a light-activated benzophenone, an alkyne tag, and a hydroxyl handle. This combination allows for versatile applications in chemical biology, enabling the study of complex biological interactions and the development of advanced materials .

Properties

IUPAC Name

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKIHDJSIXVMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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